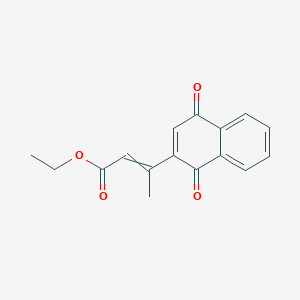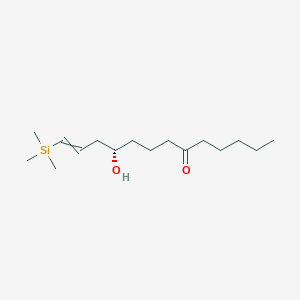
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate is a chemical compound with the molecular formula C7H11ClO2. It is an ester derivative that features a chlorinated propene group attached to a dimethylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate typically involves the esterification of 3-chloroprop-1-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propene group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles such as hydrogen halides or halogens, resulting in the formation of halogenated derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Electrophiles: Hydrogen halides, halogens
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Substitution Products: Hydroxyprop-1-en-1-yl 2,2-dimethylpropanoate, aminoprop-1-en-1-yl 2,2-dimethylpropanoate
Addition Products: 3,3-Dichloroprop-1-en-1-yl 2,2-dimethylpropanoate
Oxidation Products: Epoxyprop-1-en-1-yl 2,2-dimethylpropanoate, dihydroxyprop-1-en-1-yl 2,2-dimethylpropanoate
Wissenschaftliche Forschungsanwendungen
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the propene group acts as a leaving group in substitution reactions, while the double bond can undergo addition reactions. The ester functional group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloroprop-1-en-2-ylbenzene: Similar in structure but contains a benzene ring instead of a dimethylpropanoate group.
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene: Contains additional chlorine atoms and a benzene ring.
3-Chloroprop-1-ene: Lacks the ester functional group and has a simpler structure.
Uniqueness
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate is unique due to its combination of a chlorinated propene group and a dimethylpropanoate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
646995-60-0 |
|---|---|
Molekularformel |
C8H13ClO2 |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
3-chloroprop-1-enyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H13ClO2/c1-8(2,3)7(10)11-6-4-5-9/h4,6H,5H2,1-3H3 |
InChI-Schlüssel |
JEDIZAFAMCVPDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B15170494.png)

![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)

![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B15170521.png)
![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)


![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)


